

An In-depth Technical Guide on (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (E)-3-(4-(BenzylOxy)phenyl)acrylic acid

Cat. No.: B151970

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CAS Number: 6272-45-3

This technical guide provides a comprehensive overview of **(E)-3-(4-(benzyloxy)phenyl)acrylic acid**, a cinnamic acid derivative with significant potential in pharmacological research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Chemical and Physical Properties

(E)-3-(4-(benzyloxy)phenyl)acrylic acid, also known as 4-benzyloxycinnamic acid, is a white crystalline solid. It is classified as a substituted cinnamic acid, where the hydroxyl group of p-coumaric acid is protected by a benzyl group.^[1] This structural modification significantly influences its chemical and biological properties. The "E" designation indicates a trans configuration across the double bond, which is the more stable and common isomer.^[2]

Table 1: Physicochemical Properties of **(E)-3-(4-(benzyloxy)phenyl)acrylic acid**

Property	Value	Reference(s)
CAS Number	6272-45-3	[3]
Molecular Formula	C ₁₆ H ₁₄ O ₃	[3]
Molecular Weight	254.28 g/mol	[3]
Melting Point	206-208 °C	[3]
Boiling Point	448.9 ± 25.0 °C (Predicted)	[3]
Density	1.212 g/cm ³	[3]
pKa	4.59 ± 0.10 (Predicted)	[3]
Appearance	White crystalline powder	
Solubility	Soluble in ethanol, ether, dichloromethane; poor solubility in water.	

Spectroscopic Data

Detailed spectroscopic data for **(E)-3-(4-(benzyloxy)phenyl)acrylic acid** is crucial for its identification and characterization. While specific spectra for this exact compound are not readily available in all public databases, the expected signals can be inferred from closely related structures and general principles of spectroscopy.

Table 2: Expected Spectroscopic Data for **(E)-3-(4-(benzyloxy)phenyl)acrylic acid**

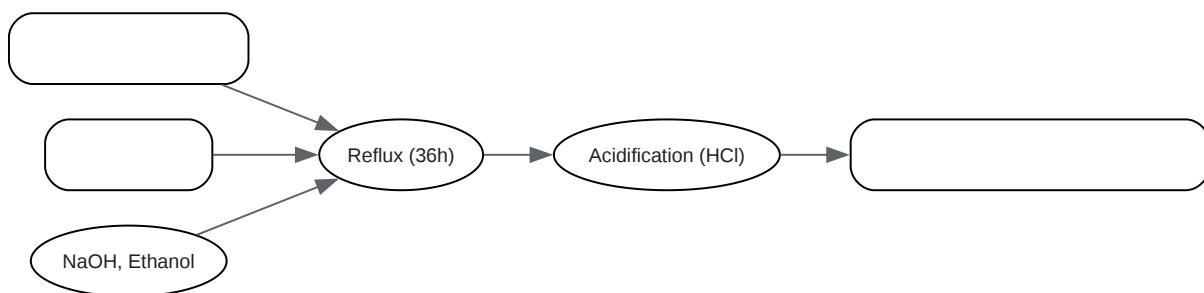
Technique	Key Features and Expected Signals
¹ H NMR	Signals for the benzylic protons (a singlet around 5.1 ppm), aromatic protons of the benzyl group (a multiplet between 7.3-7.5 ppm), aromatic protons on the cinnamic acid moiety (doublets around 6.9 and 7.5 ppm), and the vinylic protons of the acrylic acid (doublets with a large coupling constant, characteristic of the trans configuration, around 6.4 and 7.7 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³ C NMR	Signals for the carbonyl carbon of the carboxylic acid (around 172 ppm), olefinic carbons (between 115-145 ppm), aromatic carbons, and the benzylic carbon (around 70 ppm).
IR Spectroscopy	Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm^{-1}), the C=O stretch of the carboxylic acid (around 1680 cm^{-1}), C=C stretching of the alkene and aromatic rings (in the 1600-1450 cm^{-1} region), and C-O stretching vibrations.
Mass Spectrometry	The molecular ion peak (M^+) would be expected at m/z 254.28. Common fragmentation patterns would involve the loss of the benzyl group or the carboxylic acid group.

Synthesis Protocol

A common method for the synthesis of **(E)-3-(4-(benzyloxy)phenyl)acrylic acid** involves the Williamson ether synthesis to protect the hydroxyl group of a cinnamic acid precursor.

Experimental Protocol: Synthesis of **(E)-3-(4-(benzyloxy)phenyl)acrylic acid**[\[3\]](#)

- Dissolution: To 4-hydroxycinnamic acid (1 equivalent) in anhydrous ethanol, add benzyl bromide (approximately 2 equivalents) and a solution of sodium hydroxide (approximately 5 equivalents) in water.
- Reflux: The reaction mixture is stirred and refluxed for an extended period (e.g., 36 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: After completion, the reaction mixture is cooled in an ice bath. The cooled solution is then slowly poured into crushed ice and acidified with hydrochloric acid (e.g., 5N HCl) to precipitate the product.
- Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield **(E)-3-(4-(benzyloxy)phenyl)acrylic acid** as a white solid.



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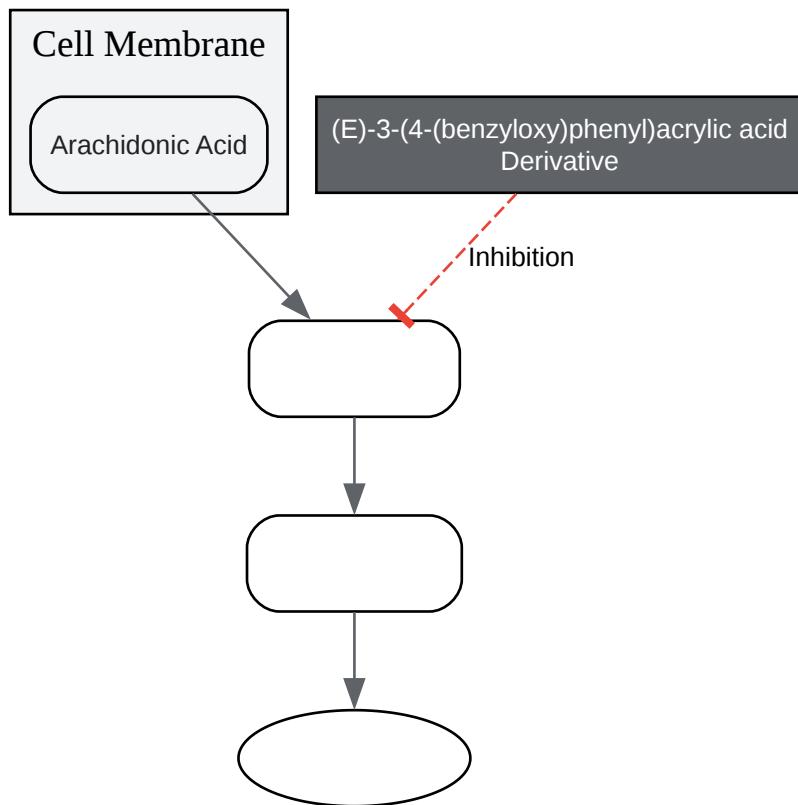
A simplified workflow for the synthesis of the title compound.

Biological Activity and Potential Applications

(E)-3-(4-(benzyloxy)phenyl)acrylic acid serves as a valuable scaffold in the development of novel therapeutic agents.^[4] Cinnamic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.^[1] While direct biological data on the title compound is limited in publicly available literature, studies on its derivatives provide insights into its potential pharmacological relevance.

Anti-inflammatory Activity

Derivatives of **(E)-3-(4-(benzyloxy)phenyl)acrylic acid** have been investigated as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.^[5] The COX enzymes are key in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.



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Inhibition of the COX pathway by derivatives of the title compound.

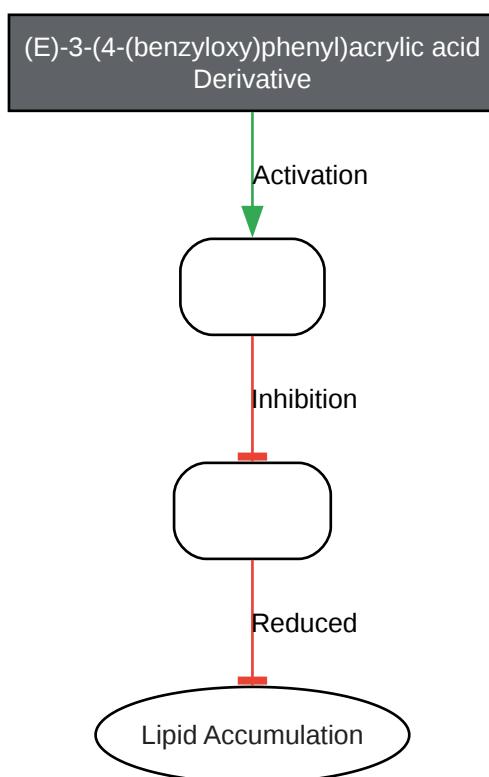
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay^[6]

- Reaction Mixture Preparation: In an Eppendorf tube, combine 100 mM Tris-HCl buffer (pH 8.0), 100 μ M hematin, and 40 mM L-epinephrine.
- Enzyme Addition: Add a solution containing either COX-1 or COX-2 enzyme to the reaction mixture and incubate at room temperature for 2 minutes.
- Inhibitor Addition: Add the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.

- Reaction Initiation: Initiate the reaction by adding arachidonic acid to a final concentration of 5 μ M.
- Reaction Termination: After 2 minutes, terminate the reaction by adding 2.0 M HCl.
- Analysis: The concentration of prostaglandin E₂ (PGE₂) produced is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The percent inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to a control without the inhibitor. The IC₅₀ value is determined from a dose-response curve.

Regulation of Metabolic Pathways

Derivatives of cinnamic acids have also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.^[7] Activation of AMPK can have therapeutic benefits in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).



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AMPK signaling pathway activation by derivatives of the title compound.

Experimental Protocol: In Vitro AMPK Activation Assay[8]

- Plate Setup: Add the test compound, DMSO (as a negative control), or a known AMPK activator (as a positive control) to the wells of a 384-well plate.
- Enzyme Addition: Add a diluted recombinant AMPK enzyme solution to each well and pre-incubate at room temperature to allow for compound-enzyme interaction.
- Reaction Initiation: Initiate the kinase reaction by adding a substrate/ATP mix (e.g., SAMS peptide and ATP). Incubate the plate at 30°C for 60 minutes.
- ADP Detection: The kinase activity is measured by quantifying the amount of ADP produced. This can be achieved using a commercial assay kit, such as the ADP-Glo™ Kinase Assay.
 - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature.
- Signal Measurement: Measure the luminescence using a plate reader. The increase in luminescence is proportional to AMPK activity.

Conclusion

(E)-3-(4-(benzyloxy)phenyl)acrylic acid is a versatile building block in medicinal chemistry. Its cinnamic acid core, combined with the benzyloxy modification, provides a platform for the synthesis of compounds with potential therapeutic applications, particularly in the areas of anti-inflammatory and metabolic diseases. Further research into the direct biological activities of this compound and the development of novel derivatives is warranted to fully explore its therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide on (E)-3-(4-(benzylOxy)phenyl)acrylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151970#e-3-4-benzylOxy-phenyl-acrylic-acid-cas-number-6272-45-3>]

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